N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide
Overview
Description
N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclopropyl group, a methoxy group, and a piperidin-1-ylsulfonyl group
Scientific Research Applications
N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes or receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new pharmaceuticals.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the regulation of the corticosteroid hormones cortisol and cortisone .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the balance of cortisol and cortisone in the body .
Biochemical Pathways
The compound may affect the glucocorticoid metabolic pathway , which involves the conversion of cortisol to cortisone .
Pharmacokinetics
The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .
Result of Action
Given its target, it may influence the balance of cortisol and cortisone in the body, potentially affecting a range of physiological processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and individual patient factors such as age, sex, and health status .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with cyclopropylamine under appropriate conditions to form N-cyclopropyl-4-methoxybenzamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-cyclopropyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methoxybenzamide: Lacks the piperidin-1-ylsulfonyl group, resulting in different biological activity.
4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
N-cyclopropyl-4-methoxy-3-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine group instead of piperidine, leading to different pharmacological properties.
Uniqueness
N-cyclopropyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its metabolic stability, while the piperidin-1-ylsulfonyl group increases its binding affinity to certain biological targets.
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-8-5-12(16(19)17-13-6-7-13)11-15(14)23(20,21)18-9-3-2-4-10-18/h5,8,11,13H,2-4,6-7,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYLKNDEYMGJPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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